Cas no 476447-61-7 (N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide)

N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide
- N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Benzamide, 4-methoxy-N-[[5-[(1-methylethyl)thio]-4-(phenylmethyl)-4H-1,2,4-triazol-3-yl]methyl]-
-
- インチ: 1S/C21H24N4O2S/c1-15(2)28-21-24-23-19(25(21)14-16-7-5-4-6-8-16)13-22-20(26)17-9-11-18(27-3)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,22,26)
- InChIKey: OEBCUKWGZGOOSE-UHFFFAOYSA-N
- SMILES: C(NCC1N(CC2=CC=CC=C2)C(SC(C)C)=NN=1)(=O)C1=CC=C(OC)C=C1
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 13.11±0.46(Predicted)
N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0528-0481-3mg |
N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |
476447-61-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0528-0481-5mg |
N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |
476447-61-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0528-0481-10mg |
N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |
476447-61-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0528-0481-75mg |
N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |
476447-61-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0528-0481-50mg |
N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |
476447-61-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0528-0481-20μmol |
N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |
476447-61-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0528-0481-2mg |
N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |
476447-61-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0528-0481-1mg |
N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |
476447-61-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0528-0481-30mg |
N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |
476447-61-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0528-0481-15mg |
N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |
476447-61-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide 関連文献
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamideに関する追加情報
Introduction to N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide and Its Significance in Modern Chemical Biology
N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide (CAS No. 476447-61-7) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, represents a convergence of multiple biochemical functionalities, making it a promising candidate for various therapeutic applications. The detailed examination of its chemical properties, synthesis pathways, and potential biological activities provides a comprehensive understanding of its significance in contemporary medicinal chemistry.
The molecular framework of N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide incorporates several key structural motifs that are widely recognized for their biological relevance. The presence of a benzamide moiety is particularly noteworthy, as benzamides are known for their diverse pharmacological properties and have been extensively explored in the development of drugs targeting various diseases. Additionally, the triazole ring within the compound contributes to its stability and potential bioavailability, which are critical factors in drug design.
The substituents attached to the triazole ring and the benzamide moiety further enhance the compound's pharmacological profile. The 4-benzyl group and the 5-(propan-2-ylsulfanyl) group introduce specific electronic and steric properties that can influence the compound's interactions with biological targets. These modifications are strategically designed to optimize binding affinity and selectivity, which are essential for achieving therapeutic efficacy while minimizing side effects.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide has emerged as a promising candidate in this context due to its unique structural features. Preliminary studies have suggested that this compound exhibits potent inhibitory activity against certain enzymes and receptors implicated in these diseases. For instance, its ability to interact with specific protein targets has been observed in vitro, demonstrating its potential as an anti-inflammatory agent.
The synthesis of N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthetic route typically begins with the preparation of key intermediates such as 4-methoxybenzoyl chloride and 1-propansulfanylmethyltetrazole. These intermediates are then coupled through amide bond formation to yield the desired product. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of the synthesis process.
The pharmacokinetic properties of N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide are also of significant interest. Studies have indicated that the compound exhibits favorable solubility and metabolic stability, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profiles. These properties suggest that it may have good bioavailability upon oral administration, making it a viable candidate for further development into a therapeutic drug.
Efforts are ongoing to explore the potential applications of N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H- 1, 2, 4-triazol- 3- ylmethyl }- 4-methoxybenzamide in clinical settings. Collaborative research initiatives between academic institutions and pharmaceutical companies aim to elucidate its mechanism of action and evaluate its efficacy in animal models of disease. These studies hold promise for uncovering new therapeutic strategies targeting complex pathological conditions.
The development of N-{4-benzyl- 5- (propan- 2 - ylsulfanyl) - 4H - 1, 2, 4-triazol - 3 - ylmethyl }- 42 methoxybenzamide also underscores the importance of interdisciplinary collaboration in drug discovery. By integrating insights from organic chemistry, medicinal chemistry, and biochemistry, researchers can design molecules with tailored properties that meet stringent pharmacological requirements. This holistic approach is essential for advancing the field of chemical biology and delivering innovative treatments to patients worldwide.
476447-61-7 (N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide) Related Products
- 2030723-53-4(tert-butyl 2-(2Z)-bicyclo2.2.1heptan-2-ylideneacetate)
- 2097995-86-1(2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid)
- 2680751-32-8(benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate)
- 886953-17-9(N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1368483-63-9(2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole)
- 1804860-96-5(3-(Difluoromethyl)-4-hydroxy-5-methoxy-2-methylpyridine)
- 154669-16-6(3-(3-nitrophenyl)-3-oxopropanal)
- 121412-77-9(Cefprozil (Z)-Isomer)
- 1248907-73-4(3-Benzyl-1-ethylpiperazine)
- 2172035-70-8(4-(trifluoromethyl)oxolane-3-carboxamide)




